molecular formula C10H16O6P2 B1586284 1,2-Bis(dimethoxyphosphoryl)benzene CAS No. 15104-46-8

1,2-Bis(dimethoxyphosphoryl)benzene

Cat. No. B1586284
CAS RN: 15104-46-8
M. Wt: 294.18 g/mol
InChI Key: TUKTVDDATWNXSN-UHFFFAOYSA-N
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Description

1,2-Bis(dimethoxyphosphoryl)benzene, also known as dimethyl [2-(dimethoxyphosphoryl)phenyl]phosphonate, is a chemical compound with the molecular formula C10H16O6P2 . It is a white powder and is used as a reagent for the synthesis of 1,2-bis(phosphino)benzene and related alkylated species .


Synthesis Analysis

While specific synthesis methods for 1,2-Bis(dimethoxyphosphoryl)benzene were not found in the search results, it is known that structural modifications of diphosphine ligands have been performed to create selective catalyst systems for ethylene oligomerization .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(dimethoxyphosphoryl)benzene consists of two dimethoxyphosphoryl groups attached to adjacent carbon centers of a benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Bis(dimethoxyphosphoryl)benzene were not found in the search results, it is known that diphosphine ligands and chromium complexes based on similar compounds have been studied in the ethylene oligomerization reaction .


Physical And Chemical Properties Analysis

1,2-Bis(dimethoxyphosphoryl)benzene is a slightly yellow crystalline powder . It has a molecular weight of 294.18 g/mol. The compound has a melting point of 79-84 °C and a predicted boiling point of 373.6±25.0 °C . It is insoluble in water .

Scientific Research Applications

  • Electronic Structure Analysis :

    • Novák and Kovač (2010) studied the electronic structures of 1,2-bis(dimethoxyphosphoryl)benzene using UV photoelectron spectroscopy and quantum chemical calculations. They discussed its electronic structure in relation to chemical properties and practical applications, including intramolecular interactions and phosphorus shielding in NMR spectra (Novák & Kovač, 2010).
  • Conformational Analysis :

    • Vereshchagina et al. (2006) performed a conformational analysis of mono- and bis(dimethoxyphosphoryl)benzenes. They used methods like dipole moments, IR spectroscopy, and quantum-chemical calculations to conclude that these compounds exist as equilibrium mixtures of conformers (Vereshchagina et al., 2006).
  • Synthesis and Reactivity Studies :

    • A study by Imamoto et al. (2012) focused on rigid P-chiral phosphine ligands including 1,2-bis(tert-butylmethylphosphino)benzene, a related compound to 1,2-bis(dimethoxyphosphoryl)benzene. They explored its synthesis and application in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
    • Gibadullina et al. (2012) synthesized related derivatives of 1,2-bis(dimethoxyphosphoryl)benzene, demonstrating the compound's versatility in organic synthesis (Gibadullina et al., 2012).
  • Coordination Chemistry and Metal Complex Formation :

    • Fiscus et al. (2001) investigated the reaction of a ligand similar to 1,2-bis(dimethoxyphosphoryl)benzene with different metal centers. This study showcases the potential of such compounds in forming diverse structural arrangements in coordination chemistry (Fiscus et al., 2001).
  • Electrochemical Applications :

    • Raebiger et al. (2006) explored the use of a compound related to 1,2-bis(dimethoxyphosphoryl)benzene in catalyzing the electrochemical reduction of CO2 to CO. This research highlights the potential application of such compounds in environmental chemistry and green technology (Raebiger et al., 2006).

Safety And Hazards

1,2-Bis(dimethoxyphosphoryl)benzene is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

While specific future directions for 1,2-Bis(dimethoxyphosphoryl)benzene were not found in the search results, it is part of the Alfa Aesar product portfolio, which has transitioned to the Thermo Scientific Chemicals brand . This suggests that it may continue to be used in research and industrial applications.

properties

IUPAC Name

1,2-bis(dimethoxyphosphoryl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6P2/c1-13-17(11,14-2)9-7-5-6-8-10(9)18(12,15-3)16-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKTVDDATWNXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369772
Record name 1,2-bis(dimethoxyphosphoryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dimethoxyphosphoryl)benzene

CAS RN

15104-46-8
Record name 1,2-bis(dimethoxyphosphoryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
ST Liu - 1985 - search.proquest.com
I. The reduction of 1, 2-bis (dimethoxyphosphoryl) benzene to give 1, 2-bis (phosphino) benzene in 83% yield was accomplished by a new reducing agent LiAlClH (, 3), which was …
Number of citations: 0 search.proquest.com
I Novak, B Kovač - Journal of Electron Spectroscopy and Related …, 2010 - Elsevier
The electronic structures of tri-2-furanyl-phosphine (I) and 1,2-bis(dimethoxyphosphoryl)benzene (II) have been investigated by HeI and HeII UV photoelectron spectroscopy (UPS) and …
Number of citations: 10 www.sciencedirect.com
G Yucesan, W Ouellette, YHJ Chuang, J Zubieta - Inorganica chimica acta, 2007 - Elsevier
The hydrothermal reactions of CuSO 4 ·5H 2 O, a phosphonate ligand and an appropriate aromatic nitrogen heterocycle yield a series of materials of the Cu(II)/phosphonate/nitrogen …
Number of citations: 16 www.sciencedirect.com
R Bai, L Chen, Y Zhang, L Chen, J Diwu… - New Journal of …, 2020 - pubs.rsc.org
In this work, a new 2D layered silver uranyl phosphonate compound Ag01.51[AgI4(UO2)3(O3PC6H4PO3)(O3PC6H4PO3H)2] (denoted as compound 1) was synthesized by reaction of …
Number of citations: 3 pubs.rsc.org
W Ouellette, G Wang, H Liu, GT Yee… - Inorganic …, 2009 - ACS Publications
The hydrothermal reactions of NH 4 VO 3 with the aromatic phosphonate ligands 1,4-, 1,3-, and 1,2-phenylenediphosphonic acids (H 4 L1, H 4 L3, H 4 L4, respectively); biphenyl-4,4′-…
Number of citations: 78 pubs.acs.org
SA Lujan, LM Guogas, H Ragonese… - Proceedings of the …, 2007 - National Acad Sciences
Conjugative transfer of plasmid DNA via close cell–cell junctions is the main route by which antibiotic resistance genes spread between bacterial strains. Relaxases are essential for …
Number of citations: 142 www.pnas.org
M Xu, H Traustason, FD Bo, S Hickam… - Journal of the …, 2019 - ACS Publications
An aromatic ligand was introduced into the synthesis of a uranyl peroxide polyoxometalate formulated as K 32 (UO 2 ) 19 (O 2 ) 26 (OH) 2 (C 6 H 4 P 2 O 6 ) 4 ·65H 2 O that consists of a …
Number of citations: 15 pubs.acs.org
N Calin, SC Sevov - Inorganic chemistry, 2003 - ACS Publications
A novel mixed-valence polyoxomolybdenum anion, [Mo V 7 Mo VI O 16 (O 3 PPhPO 3 H) 4 ] 3 - , was synthesized hydrothermally from molybdenum oxide, molybdenum metal, boric and …
Number of citations: 41 pubs.acs.org
J Diwu, S Wang, Z Liao, PC Burns… - Inorganic …, 2010 - ACS Publications
The in situ hydrothermal reduction of Np(VI) to Np(IV) and Pu(VI) to Pu(IV) in the presence of 1,2-phenylenediphosphonic acid (PhP2) results in the crystallization of Np[C 6 H 4 (PO 3 H) …
Number of citations: 59 pubs.acs.org
J Diwu, S Wang, JJ Good, VH DiStefano… - Inorganic …, 2011 - ACS Publications
The heterobimetallic actinide compound UO 2 Ce(H 2 O)[C 6 H 4 (PO 3 H) 2 ] 2 ·H 2 O was prepared via the hydrothermal reaction of U(VI) and Ce(IV) in the presence of 1,2-…
Number of citations: 46 pubs.acs.org

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